

5-Bromo-2-chloro-6-methylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-chloro-6-methylnicotinic acid

Cat. No.: B1524783

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-chloro-6-methylnicotinic Acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, **5-Bromo-2-chloro-6-methylnicotinic acid**. We will delve into its fundamental physicochemical properties, synthesis methodologies, and its potential applications as a versatile building block in modern medicinal chemistry.

Core Compound Identification and Properties

5-Bromo-2-chloro-6-methylnicotinic acid is a polysubstituted pyridine derivative. As a member of the nicotinic acid family, a form of vitamin B3, its structural modifications through halogenation (bromine and chlorine) and methylation make it a valuable scaffold for creating more complex molecules with tailored biological activities. The strategic placement of bromo, chloro, and methyl groups on the pyridine ring significantly influences the compound's electronic properties, reactivity, and lipophilicity, which are critical parameters in drug design.

Physicochemical Data

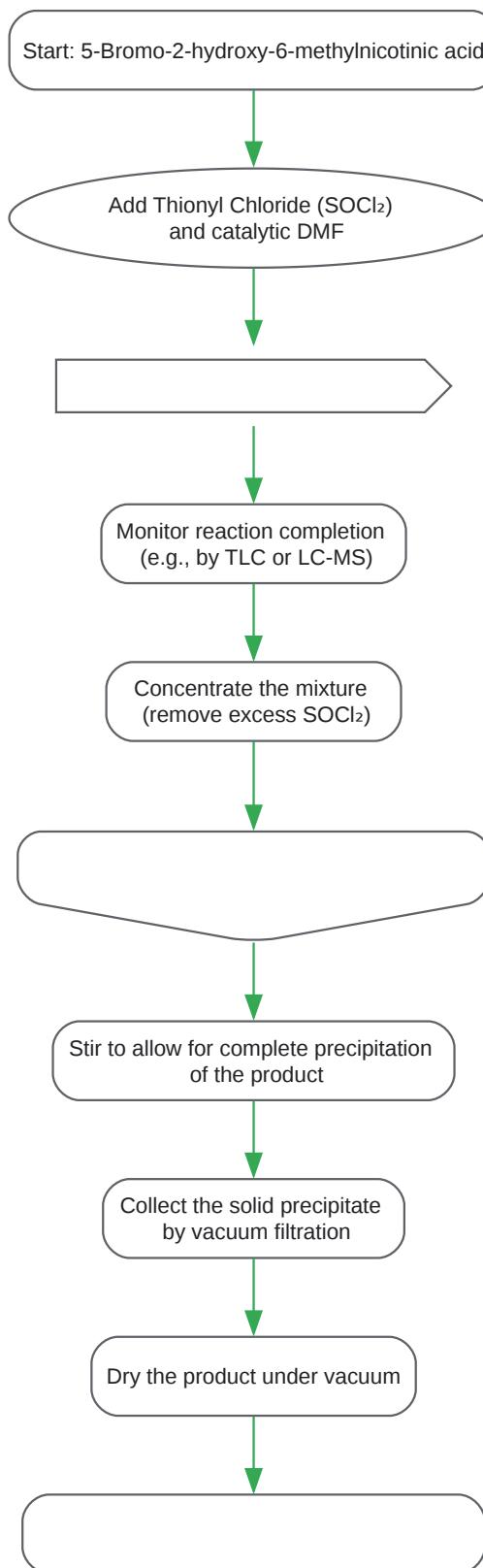
The fundamental molecular attributes of **5-Bromo-2-chloro-6-methylnicotinic acid** are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical

characterization, and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrCINO ₂	[1] [2]
Molecular Weight	250.48 g/mol	[1]
CAS Number	1256809-64-9	[1] [2]

Molecular Structure

The structural arrangement of the atoms dictates the compound's chemical behavior. The presence of both an electron-withdrawing carboxylic acid group and halogen atoms, along with an electron-donating methyl group, creates a unique electronic landscape on the pyridine ring, influencing its reactivity in further synthetic transformations.


Caption: Molecular structure of **5-Bromo-2-chloro-6-methylnicotinic acid**.

Synthesis Protocol: A Representative Approach

The synthesis of halogenated nicotinic acids often involves multi-step processes starting from simpler pyridine precursors. While a specific, published synthesis for **5-Bromo-2-chloro-6-methylnicotinic acid** is not readily available, a general and logical synthetic strategy can be proposed based on established organic chemistry principles for similar structures.[\[3\]](#)[\[4\]](#) The following protocol is a representative example of how such a compound could be synthesized, illustrating the key chemical transformations.

Experimental Workflow: Halogenation of a Nicotinic Acid Derivative

This protocol outlines the chlorination of a brominated hydroxynicotinic acid intermediate. The rationale for this approach is that the hydroxyl group can be converted to a chloro group using a suitable chlorinating agent.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-2-chloro-6-methylnicotinic acid**.

Detailed Step-by-Step Methodology

Objective: To convert the hydroxyl group of 5-bromo-2-hydroxy-6-methylnicotinic acid into a chloro group.

Materials:

- 5-Bromo-2-hydroxy-6-methylnicotinic acid (starting material)
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Deionized water
- Standard laboratory glassware, heating mantle, and stirring apparatus
- Vacuum filtration setup

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, 5-bromo-2-hydroxy-6-methylnicotinic acid, with an excess of thionyl chloride.
- Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
 - Expertise & Experience Insight: DMF acts as a catalyst in this reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.
- Heating: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain this temperature for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO_2 gases.
- Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess thionyl chloride.
- Precipitation: Cool the concentrated residue in an ice bath to 0°C. Slowly and cautiously add cold water to the flask to quench the reaction and precipitate the product.
 - Trustworthiness Note: This step is highly exothermic and should be performed with care to control the reaction rate. The slow addition of water ensures that the desired product precipitates while minimizing the formation of byproducts.
- Isolation and Purification: Stir the resulting slurry in the cold water for approximately one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **5-Bromo-2-chloro-6-methylnicotinic acid**. Further purification can be achieved by recrystallization if necessary.^[3]

Applications in Research and Drug Development

Substituted nicotinic acids are prominent scaffolds in medicinal chemistry. The presence of multiple functional groups on **5-Bromo-2-chloro-6-methylnicotinic acid** allows for diverse chemical modifications, making it a valuable intermediate for building compound libraries for drug screening.

- Versatile Synthetic Handle: The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The chloro and bromo substituents can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
- Modulation of Physicochemical Properties: The bromine atom, in particular, can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes.^[5] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity.
- Bioisosteric Replacement: The nicotinic acid core itself is a well-known pharmacophore. Modifications at the 2, 5, and 6 positions can fine-tune the biological activity of derivatives, potentially leading to the discovery of novel therapeutic agents for a range of diseases, including cancer and inflammatory conditions.^[6]

Conclusion

5-Bromo-2-chloro-6-methylnicotinic acid is a key chemical intermediate with well-defined physicochemical properties. Its structural features provide a versatile platform for the synthesis of a wide array of more complex molecules. The robust synthetic methodologies available for its preparation, coupled with its potential for diverse chemical transformations, position this compound as a valuable tool for researchers and scientists in the field of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-chloro-6-Methyl-nicotinic acid(1256809-64-9) ^{13}C NMR spectrum [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 5. 6-Bromo-2-methylnicotinic acid | 1060805-97-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromo-2-chloro-6-methylnicotinic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524783#5-bromo-2-chloro-6-methylnicotinic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com